N-(4-anilinophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Overview
Description
N-(4-anilinophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is a complex organic compound with a unique structure that includes an aniline group, a sulfonyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-anilinophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the aniline derivative and the sulfonyl chloride derivative separately. These intermediates are then reacted under controlled conditions to form the final product.
Preparation of Aniline Derivative: The aniline derivative can be synthesized by reacting aniline with an appropriate reagent, such as a halogenated benzene compound, under conditions that promote nucleophilic substitution.
Preparation of Sulfonyl Chloride Derivative: The sulfonyl chloride derivative is typically prepared by reacting a methyl-substituted benzene compound with chlorosulfonic acid.
Final Coupling Reaction: The aniline derivative and the sulfonyl chloride derivative are then coupled in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-anilinophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-anilinophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-anilinophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylbenzyl)aniline: Shares structural similarities but lacks the sulfonyl and acetamide groups.
4-Methyl-N-(4-methylphenyl)benzene sulfonamide: Contains the sulfonyl group but differs in the overall structure.
Uniqueness
N-(4-anilinophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-anilinophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-17-8-14-21(15-9-17)29(27,28)25(2)16-22(26)24-20-12-10-19(11-13-20)23-18-6-4-3-5-7-18/h3-15,23H,16H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXMRWMHIZVXDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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